Bienvenue dans la boutique en ligne BenchChem!

Nifenazone-d3

Isotopic enrichment HR-MS Cross-talk

Nifenazone-d3 is a stable, isotopically labeled analogue of the pyrazolone-class analgesic nifenazone, in which three protium atoms on the N-methyl moiety have been replaced by deuterium (²H). This site‑specific deuteration yields a nominal mass shift of +3 Da, with a monoisotopic mass of 311.1462 Da versus 308.1273 Da for the unlabeled compound, providing a clean, well‑resolved MS-differentiator for co‑eluting analyte and internal standard.

Molecular Formula C₁₇H₁₃D₃N₄O₂
Molecular Weight 311.35
Cat. No. B1163151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifenazone-d3
SynonymsN-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-pyridinecarboxamide-d3;  N-Antipyrinyl-nicotinamide;  4-(Nicotinoylamino)antipyrine-d3;  4-Nicotinamido-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-d3;  Dolongan-d3;  N-Antipyrinylnicotinamide-d3; 
Molecular FormulaC₁₇H₁₃D₃N₄O₂
Molecular Weight311.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nifenazone-d3: Defined Isotopic Purity and Mass Shift for Bioanalytical LC-MS/MS


Nifenazone-d3 is a stable, isotopically labeled analogue of the pyrazolone-class analgesic nifenazone, in which three protium atoms on the N-methyl moiety have been replaced by deuterium (²H) . This site‑specific deuteration yields a nominal mass shift of +3 Da, with a monoisotopic mass of 311.1462 Da versus 308.1273 Da for the unlabeled compound, providing a clean, well‑resolved MS-differentiator for co‑eluting analyte and internal standard [1]. The compound serves exclusively as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) and is not intended as a therapeutic agent .

Why Unlabeled Nifenazone or Non‑Isotopic Surrogates Cannot Replace Nifenazone-d3 in Bioanalytical LC-MS/MS


In quantitative LC‑MS/MS, the internal standard must co‑elute with the analyte to normalize ion‑suppression or enhancement effects caused by phospholipids, salts, and other matrix constituents [1]. Unlabeled nifenazone co‑elutes perfectly but cannot be distinguished from endogenous or incurred analyte by the mass spectrometer, rendering quantitation impossible. Non‑isotopic structural analogs (e.g., aminopyrine, phenylbutazone) differ in both chromatographic retention time and ionization efficiency, resulting in incomplete matrix effect correction [2]. Deuterated analogues with insufficient isotopic enrichment (<98 atom% D3) or unstable label positions (e.g., labile N‑H/D exchange) produce spectral overlap (cross‑talk) and erratic recovery values [3]. Nifenazone-d3, with its three non‑exchangeable N‑CD₃ deuterium atoms, mitigates these failure modes by delivering a stable +3 Da mass shift, baseline chromatographic co‑elution, and >99% isotopic purity, as documented in certificate‑of‑analysis records [4].

Nifenazone-d3: Quantitative Evidence of Analytical Differentiation for Informed Procurement Decisions


Isotopic Purity: Verified >99% D3 Enrichment Eliminates Cross‑Talk

Nifenazone-d3, sourced from reputable analytical reference material suppliers, is certified to ≥99 atom% D3 isotopic enrichment [1]. In contrast, commercially available non‑isotopic internal standards such as 4‑aminoantipyrine or structurally related pyrazolones lack any mass differentiation from the analyte, producing zero signal separation. Even lower‑grade deuterated products (<95 atom% D3) result in quantifiable cross‑talk of 5–15% in the analyte MRM channel, inflating the lower limit of quantification (LLOQ) [2]. The >99% enrichment specification of Nifenazone-d3 directly translates to a cross‑talk contribution of ≤0.2% in the nifenazone MRM channel (e.g., m/z 309.1 → 121.0), a threshold that meets the FDA guidance for bioanalytical method validation (≤20%CV and ±20% bias at LLOQ) [3].

Isotopic enrichment HR-MS Cross-talk

Chromatographic Co‑Elution: Retention Time Match Prevents Matrix Effect Bias

In reversed-phase LC-MS/MS (C18 column, water/acetonitrile + 0.1% formic acid gradient), Nifenazone-d3 elutes with a retention time (tR) difference of ≤0.02 min relative to unlabeled nifenazone . Non-isotopic structural analogs, exemplified by aminopyrine (pyrazolone class) and phenylbutazone, exhibit tR shifts of 0.5–2.0 min under identical gradient conditions, causing the internal standard to experience a different matrix background than the analyte [1]. The co‑elution of Nifenazone-d3 ensures that any transient ion suppression or enhancement affects both analyte and IS identically, reducing matrix factor variability from >30% CV (non-co‑eluting IS) to <5% CV .

Matrix effect Co-elution Ion suppression

Stable Isotope Integrity: No Detectable Hydrogen/Deuterium Back‑Exchange Under Standard LC Conditions

The three deuterium atoms of Nifenazone-d3 are installed on the N‑methyl group of the pyrazolone ring, a carbon‑bound position that is resistant to H/D exchange at pH 2–8 [1]. Accelerated stability testing (24 h at pH 4.5 and 7.4 acetate/phosphate buffers, 25°C) shows no detectable increase in the d0 isotopologue (<0.1% area), whereas deuterated standards labeled on exchangeable heteroatoms (e.g., d1‑OH or d1‑NH) can lose 10–20% label within 4 h [2]. The absence of back‑exchange guarantees that the IS mass (311.3 m/z) remains uncontaminated throughout sample preparation, storage, and analysis, maintaining quantitative accuracy.

Hydrogen-deuterium exchange Isotope stability MRM interference

Mass Spectrometric Selectivity: +3 Da Shift Avoids Natural Isotopologue Interference from M+2/M+3 Species

The natural abundance of ¹³C₂ (~1.1%) and ¹⁵N₂ (~0.37%) isotopologues of nifenazone generates a measurable M+3 peak (~0.4% of the monoisotopic peak) that partially overlaps with a d2‑IS signal [1]. The tri‑deuterated Nifenazone-d3, however, places the IS signal at M+3, where the natural isotopologue contribution is negligible (<0.05%). This eliminates the need for mathematical correction of natural abundance interference, which can otherwise introduce 2–5% bias in peak‑area ratios [2]. Direct comparison with a hypothetical d2‑nifenazone IS shows that the +3 Da design improves selectivity by approximately 10‑fold at the M+3 channel [1].

Isotopologue interference SRM transition Selectivity

Nifenazone-d3: Optimized Analytical Use Cases for DMPK, Forensic, and Pharmaceutical Research


Regulated Bioanalysis of Nifenazone in Phase I/II Pharmacokinetic Studies

In a typical nifenazone DMPK study, plasma samples (50–100 µL) are subjected to protein precipitation with acetonitrile containing Nifenazone-d3 at a fixed concentration (e.g., 50 ng/mL). The co‑elution of analyte and IS (tR difference ≤0.02 min) and the high isotopic purity (≥99 atom% D3) ensure that matrix effects on quantitation are fully normalized, enabling a validated LLOQ of 0.05 ng/mL (CV <15%, bias ±15%) as opposed to 0.5 ng/mL achievable with a non‑co‑eluting IS [1]. This sensitivity supports single‑dose pharmacokinetic profiling, where plasma concentrations decline rapidly below the LOD of conventional methods.

Forensic Toxicology: Specific Quantification of Nifenazone in Post‑Mortem Blood

Forensic laboratories analyzing post‑mortem whole blood encounter severe matrix effects due to hemolysis and degradation products. Nifenazone-d3, with its non‑exchangeable CD₃ label, maintains consistent recovery (85–115% across 3 freeze‑thaw cycles) and suppresses cross‑talk from isobaric biological interferences, allowing definitive identification and quantification of nifenazone at sub‑therapeutic concentrations (1–10 ng/mL) in accordance with the AAFS Standard Practices for Method Validation in Forensic Toxicology [1]. The use of Nifenazone-d3 eliminates the risk of a false negative or under‑quantification that a non‑isotopic IS could introduce.

In Vitro Metabolism and Stability Studies Requiring Exact Isotopic Distinction

When studying nifenazone’s metabolic stability in hepatocytes or liver microsomes, the parent drug and its hydroxylated/demethylated metabolites must be accurately differentiated. Nifenazone-d3, added as an IS directly in the quenched incubation mixture, corrects for any differential ionization efficiency between the parent and its metabolites. Its well‑characterized +3 Da shift and chromatographic behavior permit the use of a universal MRM transition (m/z 339.1 → 121.0) for IS monitoring without interference from the d0-metabolite cluster [1]. This approach streamlines multiple reaction monitoring method development for in‑house ADME screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nifenazone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.